molecular formula C18H15Cl3N2S.HNO3 B000542 Sulconazole nitrate CAS No. 61318-91-0

Sulconazole nitrate

Cat. No. B000542
CAS RN: 61318-91-0
M. Wt: 460.8 g/mol
InChI Key: CRKGMGQUHDNAPB-UHFFFAOYSA-N
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Description

Sulconazole nitrate is an imidazole derivative with broad-spectrum antifungal activity . It is used to treat skin infections such as athlete’s foot, jock itch, and ringworm . This medication is also used to treat a skin condition known as pityriasis (tinea versicolor), a fungal infection that causes a lightening or darkening of the skin of the neck, chest, arms, or legs .


Synthesis Analysis

The synthesis of Sulconazole nitrate involves a hydrogen peroxide-mediated oxidation reaction . The process includes stress testing of sulconazole nitrate and chemical synthesis of the degradant . The resultant aqueous mixture is extracted with ether and the combined extracts dried over magnesium sulfate and acidified with nitric acid .


Molecular Structure Analysis

Sulconazole nitrate has a molecular formula of C18 H15 Cl3 N2 S . H N O3 and a molecular weight of 460.76 . It is a white to off-white crystalline powder .


Physical And Chemical Properties Analysis

Sulconazole nitrate is a white to off-white crystalline powder with a molecular weight of 460.77 . It is freely soluble in pyridine; slightly soluble in ethanol, acetone, and chloroform; and very slightly soluble in water . It has a melting point of about 130°C .

Scientific Research Applications

Antifungal Activity and Treatment Efficacy

  • Sulconazole nitrate demonstrates broad antifungal activity, particularly effective in treating cutaneous candidiasis and tinea versicolor. It's as effective as miconazole in treating these conditions, with high cure rates and minimal adverse reactions (Tanenbaum et al., 1983); (Tanenbaum et al., 1984).

Application in Diverse Dermatological Conditions

  • Sulconazole nitrate is effective in treating tinea cruris and corporis, showing high efficacy in environments with hot and humid conditions, with successful treatment outcomes (Tanenbaum et al., 1989).

Mechanism of Action

  • As an imidazole derivative, sulconazole nitrate inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, disrupting cell membrane permeability and cell wall synthesis in fungi. It also interferes with the autolytic degradation of fungal DNA and RNA (Definitions, 2020).

Formulation and Drug Delivery

  • Microemulsion-based gels of sulconazole nitrate for topical application have been developed, exhibiting high stability, optimal drug release, and non-toxicity. Such formulations enhance the drug's efficacy and patient compliance (Payyal et al., 2019).

Percutaneous Absorption

  • Studies on percutaneous absorption of sulconazole nitrate in humans reveal significant absorption through the skin, with a considerable proportion of the drug recovered in urine and feces. This finding indicates a need for consideration in topical application (Franz & Lehman, 1988).

Clinical Comparisons and Effectiveness

  • Clinical trials comparing sulconazole nitrate with other antifungal agents like clotrimazole and miconazole have demonstrated its similar or superior efficacy in treating dermatophytic infections (Gip & Forsström, 1983); (Tanenbaum et al., 1982).

Safety And Hazards

Sulconazole nitrate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKGMGQUHDNAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045490
Record name Sulconazole nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sulconazole nitrate

CAS RN

61318-91-0
Record name Sulconazole nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61318-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulconazole nitrate [USAN:USP:JAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulconazole nitrate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757849
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulconazole nitrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1Himidazole mononitrate
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URL https://echa.europa.eu/information-on-chemicals
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Record name SULCONAZOLE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T89100D5U
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
425
Citations
Q Xu, A Khan, D Gao, KM Adams… - Journal of …, 2018 - Elsevier
… Sulconazole nitrate was among the drug … sulconazole nitrate monograph describes an HPLC procedure for assay, but lacks any organic impurity procedures [3]. Sulconazole nitrate is …
Number of citations: 4 www.sciencedirect.com
SP Payyal, NC Rompicherla… - Turkish journal of …, 2020 - ncbi.nlm.nih.gov
Objectives: Sulconazole is a broad spectrum antifungal agent of the imidazole class used against dermatophytes and other fungi to treat skin infections. The aim of the present work was …
Number of citations: 10 www.ncbi.nlm.nih.gov
M Spulber, M Pinteala, A Fifere, C Moldoveanu… - Journal of Inclusion …, 2008 - Springer
… -sulconazole nitrate and hydroxypropyl β-cyclodextrin–sulconazole nitrate complexes have … The emphasis of this work is to synthesize methyl β-cyclodextrin–sulconazole nitrate (Me …
Number of citations: 17 link.springer.com
L Tanenbaum, C Anderson… - International journal …, 1983 - Wiley Online Library
… Figure 1 depicts the structure of Ihe newest of the imidazole derivatives, sulconazole nitrate (sulconazole)… Sulconazole nitrate is active both in vitro and in vivo against a wide spectrum of …
Number of citations: 14 onlinelibrary.wiley.com
TJ Franz, P Lehman - Journal of pharmaceutical sciences, 1988 - Wiley Online Library
The percutaneous absorption of 1% sulconazole nitrate in a cream formulation containing 3 H‐labeled drug has been studied in seven human subjects. Two applications of 4.5 g each …
Number of citations: 12 onlinelibrary.wiley.com
EJ Benjamin, M Lee, J Tom, L Lih-Yang… - International Journal of …, 1983 - Elsevier
… A mixture of sulconazole nitrate and talc appeared to be … to accelerate the degradation of sulconazole nitrate. The formulation … area of both the stabilizing agent and sulconazole nitrate. …
Number of citations: 5 www.sciencedirect.com
B Hercelin, M Delaunay-Vantrou, F Alamichel… - European journal of …, 1993 - Springer
After cutaneous application of radioactive solutions of Sulconazole nitrate in the hairless rat, the total abosorption of the substance by the skin, estimated from the sum of the cumulative …
Number of citations: 9 link.springer.com
S Ismail, AA Mohamed… - Bulletin of …, 1990 - bpsa.journals.ekb.eg
The release rate of sulconazole nitrate, a new antimycotic … This observation is attributed to the fact that sulconazole nitrate is … the release pattern of sulconazole nitrate from all the tested …
Number of citations: 2 bpsa.journals.ekb.eg
EJ Benjamin, DL Conley - International Journal of Pharmaceutics, 1983 - Elsevier
… Sulconazole nitrate was not … , sulconazole nitrate eluted from the analytical column after the internal standard. Therefore it was assumed that the elution behavior of sulconazole nitrate …
Number of citations: 12 www.sciencedirect.com
JM Hyun, KK Kim, UK Jee - Journal of Pharmaceutical Investigation, 1996 - koreascience.kr
Sulconazole nitrate (SCN), an imidazole derivative which has been effective in the treatment of dermatophytosis, tinea versicolor and candidiasis, was formulated as a gel containing …
Number of citations: 0 koreascience.kr

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